N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide
Description
N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a sulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-18-12(7-11(17-18)9-4-2-3-5-9)16-14(19)10-6-13(22-8-10)23(15,20)21/h6-9H,2-5H2,1H3,(H,16,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXDPHZPMARFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)NC(=O)C3=CSC(=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the reaction of cyclopentanone with hydrazine hydrate and methyl ethyl ketone under acidic conditions. The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
The final step involves the coupling of the pyrazole and thiophene intermediates through a sulfonamide linkage. This is achieved by reacting the pyrazole intermediate with chlorosulfonic acid to introduce the sulfamoyl group, followed by the reaction with the thiophene carboxamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
N-(5-cyclopentyl-2-methylpyrazol-3-yl)-5-sulfamoylthiophene-3-carboxamide can be compared with other similar compounds, such as:
- N-(5-cyclopentyl-2-methylpyrazol-3-yl)-1-oxoisochromene-4-carboxamide
- N-(5-cyclopentyl-2-methylpyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)acetamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the pyrazole, thiophene, and sulfamoyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
